molecular formula C16H16O2 B2938687 4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate CAS No. 126485-54-9

4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate

Cat. No.: B2938687
CAS No.: 126485-54-9
M. Wt: 240.302
InChI Key: WONHPHQBIZYLRF-UHFFFAOYSA-N
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Description

4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl core with a methyl group at the 4-position and an acetate ester at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production of 4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols derivatives.

Scientific Research Applications

4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbiphenyl: Lacks the acetate ester group, making it less reactive in certain chemical reactions.

    4-Methyldiphenyl: Similar structure but different functional groups, leading to different chemical properties and applications.

    4-Phenyltoluene: Another biphenyl derivative with different substituents, affecting its reactivity and applications.

Biological Activity

4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate is a biphenyl derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a biphenyl core with a methyl group at the 4-position and an acetate ester at the 3-position. Its synthesis typically involves palladium-catalyzed reactions followed by esterification processes, making it accessible for further biological evaluation.

The compound has the following chemical identifiers:

  • IUPAC Name : [3-(4-methylphenyl)phenyl]methyl acetate
  • CAS Number : 126485-54-9
  • Molecular Formula : C16H16O2
  • InChI : InChI=1S/C16H16O2/c1-12-6-8-15(9-7-12)16-5-3-4-14(10-16)11-18-13(2)17/h3-10H,11H2,1-2H3

Biological Activity Overview

Research into the biological activity of this compound indicates various potential therapeutic applications. The compound's interactions with biological molecules suggest it may act as a ligand, influencing receptor activity and enzyme modulation.

The mechanisms through which this compound exerts its biological effects include:

  • Ligand Binding : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, which may be attributed to their ability to donate electrons and neutralize free radicals.

Research Findings and Case Studies

Several studies have investigated the biological activities associated with biphenyl derivatives, including this compound:

  • Antioxidant Properties : Research has indicated that biphenyl derivatives can exhibit significant antioxidant activities, potentially preventing oxidative damage in cells .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against various pathogens, suggesting that this compound could be explored for its potential in treating infections .
  • Anti-inflammatory Effects : Compounds within this class have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with related compounds can provide insights into its unique properties.

Compound NameStructure TypeBiological Activity
4-MethylbiphenylBiphenylLimited reactivity
4-MethyldiphenylBiphenylVaries with substituents
4-PhenyltolueneBiphenyl derivativeAntimicrobial properties

Properties

IUPAC Name

[3-(4-methylphenyl)phenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-6-8-15(9-7-12)16-5-3-4-14(10-16)11-18-13(2)17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONHPHQBIZYLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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